2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid
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Overview
Description
2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a trimethylsilyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of biaryl structures.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon–carbon bond .
Pharmacokinetics
The compound is known to be a solid at room temperature , suggesting that it may have limited bioavailability
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium in the SM coupling reaction, where oxidative addition occurs with formally electrophilic organic groups .
Molecular Mechanism
In the Suzuki–Miyaura coupling reaction, this compound participates in transmetalation, a process where it is transferred from boron to palladium . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 2,5-dimethyl-4-(trimethylsilyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methyl and trimethylsilyl groups.
4-(Trimethylsilyl)phenylboronic Acid: Lacks the methyl groups.
2,5-Dimethylphenylboronic Acid: Lacks the trimethylsilyl group.
Uniqueness
2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is unique due to the presence of both methyl and trimethylsilyl groups, which can influence its reactivity and the properties of the resulting products. The trimethylsilyl group can provide steric protection, while the methyl groups can affect electronic properties.
Properties
IUPAC Name |
(2,5-dimethyl-4-trimethylsilylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2Si/c1-8-7-11(15(3,4)5)9(2)6-10(8)12(13)14/h6-7,13-14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUPLLKBFHTRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)[Si](C)(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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